
3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide” is a complex organic compound. It contains a propanamide group attached to a phenyl group and a piperidine ring. The piperidine ring is further substituted with a thiophene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable amine (such as 1-(thiophen-3-ylmethyl)piperidin-4-yl)methanamine) with a carboxylic acid derivative (like 3-phenylpropanoyl chloride) in the presence of a base .
Molecular Structure Analysis
The compound contains several functional groups, including a propanamide group, a phenyl group, a piperidine ring, and a thiophene ring .
Chemical Reactions Analysis
The compound, due to its various functional groups, could participate in a variety of chemical reactions. For instance, the amide group could undergo hydrolysis, the aromatic rings could undergo electrophilic substitution, and the piperidine ring could participate in reactions typical of secondary amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of polar groups like the amide could increase its solubility in polar solvents .
Applications De Recherche Scientifique
Chemical Inhibitors in Pharmacokinetics
Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in understanding drug metabolism and drug-drug interactions (DDIs). Potent and selective chemical inhibitors are used to determine the involvement of specific CYP isoforms in the metabolism of various drugs, aiding in the prediction of potential DDIs (Khojasteh et al., 2011).
Pharmacology of Stereoisomers
The study of stereoisomers, such as ohmefentanyl, reveals the significance of stereochemistry in pharmacological activities. Research on the biological activities of stereoisomers helps in the development of more effective and specific drug therapies (Brine et al., 1997).
Drug Design and Receptor Binding
Investigations into the contributions of pharmacophoric groups to the potency and selectivity of agents at D2-like receptors highlight the importance of specific structural features in drug design. This research aids in the development of antipsychotic agents with improved efficacy and selectivity (Sikazwe et al., 2009).
Neurochemistry and Neurotoxicity Studies
Compounds related to "3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide" have been studied for their neurochemical effects and potential neurotoxicity. These studies are essential for understanding the impact of psychoactive substances on the brain and for developing safer therapeutic agents (McKenna & Peroutka, 1990).
Antineoplastic Agents
Research into novel antineoplastic agents, such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, demonstrates the ongoing search for more effective cancer treatments. These studies contribute to the development of drugs with greater tumor-selective toxicity and the ability to overcome multi-drug resistance (Hossain et al., 2020).
Propriétés
IUPAC Name |
3-phenyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c23-20(7-6-17-4-2-1-3-5-17)21-14-18-8-11-22(12-9-18)15-19-10-13-24-16-19/h1-5,10,13,16,18H,6-9,11-12,14-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZJXEFFBHGKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

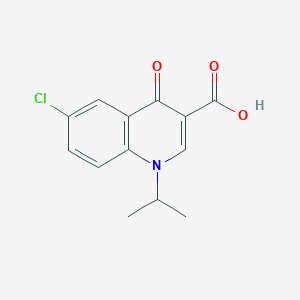
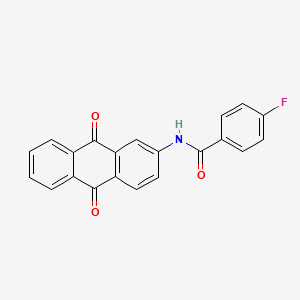

![2,2-Dimethyl-1-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)propan-1-one](/img/structure/B2557626.png)
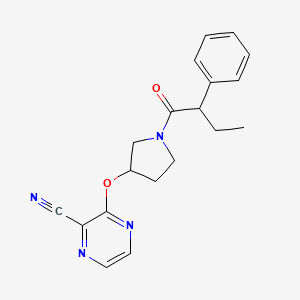
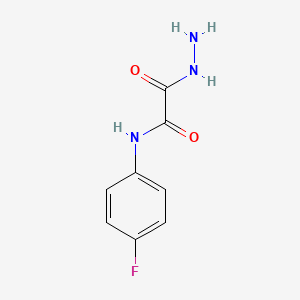
![1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2557629.png)


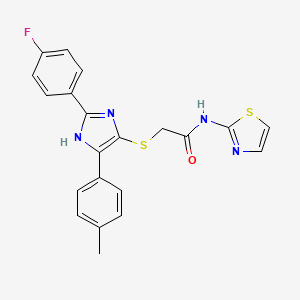
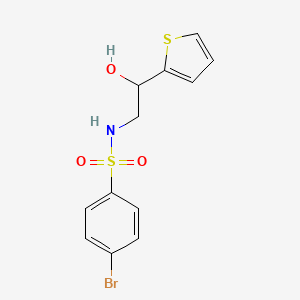
![Imidazo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2557641.png)
![Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate](/img/structure/B2557642.png)
![Ethyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557645.png)